molecular formula C22H11ClN2O4 B11121397 2,2'-(2-chlorobenzene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione)

2,2'-(2-chlorobenzene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione)

Cat. No.: B11121397
M. Wt: 402.8 g/mol
InChI Key: UGZHVJWWRGVEKO-UHFFFAOYSA-N
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Description

2-[2-CHLORO-4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENYL]-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chlorinated phenyl group and two isoindole-1,3-dione moieties, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-CHLORO-4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENYL]-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroaniline with phthalic anhydride under acidic conditions to form the intermediate 2-chloro-N-(2-carboxyphenyl)benzamide. This intermediate is then cyclized under dehydrating conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-CHLORO-4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENYL]-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-CHLORO-4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENYL]-1H-ISOINDOLE-1,3(2H)-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-CHLORO-4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENYL]-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an allosteric modulator, binding to sites distinct from the active site and altering the activity of the target protein. This modulation can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-CHLORO-4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENYL]-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its dual isoindole-1,3-dione moieties, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C22H11ClN2O4

Molecular Weight

402.8 g/mol

IUPAC Name

2-[3-chloro-4-(1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C22H11ClN2O4/c23-17-11-12(24-19(26)13-5-1-2-6-14(13)20(24)27)9-10-18(17)25-21(28)15-7-3-4-8-16(15)22(25)29/h1-11H

InChI Key

UGZHVJWWRGVEKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O)Cl

Origin of Product

United States

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